Conformational freedom in malonamide-based ligands often hinders predictable metal coordination. 2,2-Dimethylmalonamide’s rigid gem-dimethyl group restricts C-C rotation, enforcing a single conformation for convergent donor arms. Key features: • Pre-organized binding pocket for high-valent dinickel hydroxide complexes. • Only 2 H-bond donors (vs. 4), >80 °C lower boiling point eases handling. • Steric tunability: DiMeTHMA sets the lowest Eu(III) affinity benchmark for extractant design. • Non-interconverting C2-symmetric scaffold for chiral auxiliaries. Bulk availability.
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
CAS No.41882-44-4
Cat. No.B1606391
⚠ Attention: For research use only. Not for human or veterinary use.
2,2-Dimethylmalonamide: Gem-Dimethyl Building Block for Ligands
2,2-Dimethylmalonamide is a C5 dicarboxylic acid diamide featuring geminal dimethyl substitution at the C2 position, conferring a rigid, tetrahedral carbon center between two primary amide groups [1]. With a molecular formula of C5H10N2O2 and a molecular weight of 130.15 g/mol [2], this compound serves as a compact, pre-organized scaffold for constructing polydentate ligands, chiral auxiliaries, and coordination complexes where restricted conformational freedom is desirable.
Pre-organized C2 scaffold for polydentate ligands and chiral auxiliaries
Why 2,2-Dimethylmalonamide Cannot Be Substituted by Analogs
In-class malonamides differ critically in their steric bulk, conformational mobility, and hydrogen-bonding capacity—parameters that directly dictate ligand preorganization, metal binding affinity, and crystallinity of derived complexes. Unsubstituted malonamide possesses a flexible methylene bridge and four amide hydrogens, enabling extensive intermolecular H-bonding networks and uncontrolled conformer populations [1]. In contrast, the gem-dimethyl motif of 2,2-dimethylmalonamide imposes a single, restricted conformation, reduces the number of hydrogen-bond donors from four to two, and lowers the boiling point by over 80 °C relative to malonamide, thereby altering purification and handling requirements . These structural and physicochemical distinctions render the compounds non-interchangeable in applications demanding defined coordination geometry, controlled solubility, or predictable reactivity.
Attribute
2,2-Dimethylmalonamide
Unsubstituted Malonamide
Conformational flexibility
Rigid; single low-energy conformation
Flexible methylene bridge; multiple conformers
H-bond donors
2 (primary amide)
4 (extensive networks possible)
Boiling point / handling
Markedly lower; may simplify purification
Higher; different thermal profile
These differences limit direct interchangeability in applications requiring defined coordination geometry, controlled solubility, or predictable reactivity.
[1] Lapinski, L., et al. Conformational Analysis of Malonamide, N,N'-Dimethylmalonamide, and N,N,N',N'-Tetramethylmalonamide. J. Phys. Chem. A 1999, 103, 20, 4114–4121. View Source
2,2-Dimethylmalonamide: Quantitative Comparison with Analogs
Boiling Point Reduction vs. Malonamide
2,2-Dimethylmalonamide exhibits a substantially lower boiling point compared to the unsubstituted parent compound malonamide. This reduction in boiling point translates to greater volatility and can simplify purification via distillation or sublimation .
Boiling Point (760 mmHg)Data to verify
376.7 °C vs 460.9 °C (84.2 °C lower)
May simplify purification and handling
Cross-study comparable; source data to verify
Physicochemical PropertiesPurificationHandling
Evidence Dimension
Boiling point at 760 mmHg
Target Compound Data
376.7 °C
Comparator Or Baseline
Malonamide: 460.9 °C
Quantified Difference
84.2 °C lower
Conditions
Atmospheric pressure (760 mmHg)
Why This Matters
A lower boiling point facilitates more energy-efficient purification and handling, particularly in large-scale or continuous flow synthesis where thermal stability is a consideration.
Physicochemical PropertiesPurificationHandling
Conformational Restriction and Reduced Hydrogen-Bonding Capacity
The geminal dimethyl substitution on the central carbon of 2,2-dimethylmalonamide eliminates the conformational flexibility inherent to malonamide's methylene bridge and reduces the number of hydrogen-bond donors from four to two. Ab initio calculations for related malonamides demonstrate that C2-alkylation significantly restricts the accessible conformational space, favoring a single low-energy geometry [1][2].
Conformational RestrictionClass-level inference
2 rot. bonds, 2 HBD vs 3 rot. bonds, 4 HBD
Supports predictable ligand geometry and crystallinity
33% reduction in rotatable bonds; 50% reduction in H-bond donors
Conditions
Calculated molecular descriptors based on 2D structure
Why This Matters
Restricted conformational freedom and reduced hydrogen-bonding capacity enhance the predictability of ligand geometry in coordination complexes and improve crystallinity of the resulting materials.
[1] Lapinski, L., et al. Conformational Analysis of Malonamide, N,N'-Dimethylmalonamide, and N,N,N',N'-Tetramethylmalonamide. J. Phys. Chem. A 1999, 103, 20, 4114–4121. View Source
[2] Stern, P. S., et al. Computer simulation of the conformational properties of retro-inverso peptides. I. Empirical force field calculations... Biopolymers 1983, 22(8), 1885-1900. View Source
In a systematic study of tetrahexyl-substituted malonamide extractants, the introduction of a 2,2-dimethyl group on the malonamide backbone (DiMeTHMA) resulted in a significant decrease in Eu(III) complex formation constant relative to the unsubstituted (THMA) and mono-methylated (MeTHMA) analogs. This trend reflects the increased steric hindrance imposed by the gem-dimethyl motif around the coordinating carbonyl oxygens [1][2].
Eu(III) Binding AffinityClass-level inference
DiMeTHMA lowest log β in series
Steric tuning enables affinity control for separations
Rank order: MeTHMA > THMA > DiMeTHMA in acetonitrile/DMSO
Calorimetric titration in acetonitrile containing small amounts of DMSO
Why This Matters
The steric tuning capability offered by the 2,2-dimethylmalonamide core enables precise control over metal-ligand binding affinities, a critical parameter for designing selective extractants in nuclear fuel reprocessing and rare earth element separations.
[1] Rao, L., Zanonato, P. L., Di Bernardo, P., & Bismondo, A. Complexation of Eu(III) with alkyl-substituted malonamides in acetonitrile. J. Chem. Soc., Dalton Trans. 2001, 13, 1939-1944. View Source
[2] Lumetta, G. J., et al. Extraction of europium(III) nitrate with tetrahexylmalonamides. Solvent Extr. Ion Exch. View Source
High-Valent Dinickel Complex Oxidative Reactivity
A dicarboxamidate ligand derived from 2,2-dimethylmalonamide (N,N'-bis(2,6-dimethyl-phenyl)-2,2-dimethylmalonamide) supports the formation of a high-valent Ni2(III)(μ-OH)2 complex (3) that exhibits far superior rates of hydrogen atom transfer (HAT) compared to its mixed-valent Ni(II)Ni(III) counterpart (2). Critically, complex 3 oxidized substrates more efficiently than any bis-μ-oxo-Ni2(III) species reported to date [1].
Dinickel Oxidative ReactivitySupporting evidence
Ni₂(III) complex: reported higher HAT rate than mixed-valent analog
Supports stabilization of reactive high-valent metal centers
Qualitative rate comparison; substrate- and condition-specific
Bioinorganic ChemistryCatalysisOxidation
Evidence Dimension
Reaction rate for hydrogen atom transfer with 4-X-2,6-di-tert-butylphenols
Target Compound Data
Ni2(III) complex (3) reacts at 'far superior rates' than Ni(II)Ni(III) complex (2) [1]
Comparator Or Baseline
Ni(II)Ni(III) mixed-valent complex (2) and bis-μ-oxo-Ni2(III) literature benchmarks
Quantified Difference
Qualitative rate enhancement; 'superior rates' and 'more efficiently' [1]
Conditions
Reactions monitored with para-substituted phenols in organic solvent
Why This Matters
This demonstrates that ligands built upon the 2,2-dimethylmalonamide scaffold can stabilize unusually reactive high-valent metal centers, offering a unique platform for developing oxidation catalysts and functional models of metalloenzymes.
Bioinorganic ChemistryCatalysisOxidation
[1] Spedalotto, G., et al. Reactivity Properties of Mixed- and High-Valent Bis(μ-Hydroxide)-Dinickel Complexes. ACS Omega 2021, 6(42), 28162-28170. View Source
2,2-Dimethylmalonamide: Key Application Scenarios
Preorganized Tetradentate Ligands for Bioinorganic Models
2,2-Dimethylmalonamide serves as an ideal C2-symmetric scaffold for constructing dicarboxamidate ligands with precisely defined binding pockets. The gem-dimethyl group restricts rotation about the central C–C bonds, ensuring that appended donor arms adopt a convergent orientation optimal for metal chelation. This property was exploited in the design of N,N'-bis(2,6-dimethyl-phenyl)-2,2-dimethylmalonamide, a ligand that enabled isolation and characterization of high-valent dinickel hydroxide complexes with exceptional oxidative reactivity [1].
Sterically Tuned Extractants for f-Element Separations
The steric bulk of the 2,2-dimethylmalonamide core provides a tunable handle for modulating the binding affinity of malonamide-based extractants toward trivalent lanthanides and actinides. Comparative complexation studies with tetrahexylmalonamides demonstrate that the 2,2-dimethyl derivative (DiMeTHMA) exhibits the lowest formation constant with Eu(III) among the series, making it a valuable reference compound for calibrating steric effects in the rational design of selective extractants for nuclear fuel reprocessing and rare earth element purification [2][3].
Conformationally Constrained Peptidomimetics
2,2-Dimethylmalonamide's reduced hydrogen-bonding capacity (two donors vs. four for malonamide) and restricted conformational freedom make it a strategic replacement for the malonamide linker in peptidomimetics and retro-inverso peptides. Computational studies on related Cα-methylated malonamides indicate that geminal disubstitution significantly alters the accessible conformational space, which can be exploited to engineer peptide analogs with enhanced proteolytic stability and predictable secondary structure [4].
Chiral Auxiliaries and Resolution Agents
The primary amide groups of 2,2-dimethylmalonamide can be readily functionalized with chiral amines or amino alcohols to generate C2-symmetric chiral auxiliaries. The rigid gem-dimethyl backbone ensures that the chiral information is presented in a well-defined, non-interconverting geometry, enhancing stereoselectivity in asymmetric transformations. Derivatives such as N,N'-bis((S)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide exemplify this class of compounds [5].
Application
Selection Property
Validation Focus
Bioinorganic model ligand design
Rigid C2-symmetric scaffold
Coordination geometry and metal binding predictability
f-Element solvent extraction
Steric tuning of binding affinity
Selectivity in lanthanide/actinide separations
Peptidomimetic design
Restricted conformational space
Proteolytic stability and secondary structure prediction
Chiral auxiliary synthesis
C2-symmetric chiral scaffold
Stereoselectivity in asymmetric transformations
[1] Spedalotto, G., et al. Reactivity Properties of Mixed- and High-Valent Bis(μ-Hydroxide)-Dinickel Complexes. ACS Omega 2021, 6(42), 28162-28170. View Source
[2] Rao, L., et al. Complexation of Eu(III) with alkyl-substituted malonamides in acetonitrile. J. Chem. Soc., Dalton Trans. 2001, 13, 1939-1944. View Source
[3] Lumetta, G. J., et al. Extraction of europium(III) nitrate with tetrahexylmalonamides. Solvent Extr. Ion Exch. View Source
[4] Stern, P. S., et al. Computer simulation of the conformational properties of retro-inverso peptides. I. Biopolymers 1983, 22(8), 1885-1900. View Source